molecular formula C24H26N2O4 B14979472 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14979472
M. Wt: 406.5 g/mol
InChI Key: HGPQBEFUVKHEFT-UHFFFAOYSA-N
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Description

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazine ring and the benzofuran moiety, followed by their coupling.

    Formation of Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.

    Formation of Benzofuran Moiety: The benzofuran moiety is typically synthesized via a cyclization reaction involving a phenol and an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzoxazine ring with the benzofuran moiety using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazine or benzofuran rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials, such as polymers or coatings.

    Biological Research: The compound can be used as a probe to study biological processes, given its ability to interact with specific molecular targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide stands out due to its combination of a benzoxazine ring and a benzofuran moiety, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a subject of interest for further research and development.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H26N2O4/c1-5-6-9-26-19-12-17(7-8-20(19)29-13-22(26)27)25-24(28)23-16(4)18-10-14(2)15(3)11-21(18)30-23/h7-8,10-12H,5-6,9,13H2,1-4H3,(H,25,28)

InChI Key

HGPQBEFUVKHEFT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C

Origin of Product

United States

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